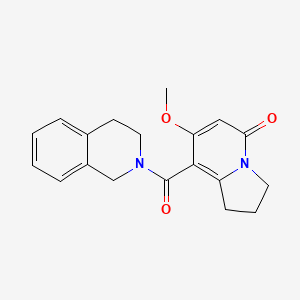

7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one

Description

7-Methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one is a heterocyclic compound featuring an indolizinone core substituted with a methoxy group at position 7 and a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl moiety at position 7.

Properties

IUPAC Name |

8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-16-11-17(22)21-9-4-7-15(21)18(16)19(23)20-10-8-13-5-2-3-6-14(13)12-20/h2-3,5-6,11H,4,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXNNJKJXULIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” typically involves multi-step organic reactions. The starting materials might include methoxy-substituted aromatic compounds and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:

Condensation reactions: Combining the methoxy-substituted aromatic compound with a suitable carbonyl compound.

Cyclization reactions: Forming the indolizine ring through intramolecular cyclization.

Functional group modifications: Introducing the methoxy and carbonyl groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and pressure control: Maintaining optimal conditions for each reaction step.

Purification techniques: Employing chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Properties

- Inhibition of Ion Channels : Research indicates that compounds similar to 7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one may inhibit specific ion channels. For instance, the tetrahydroisoquinoline derivatives have been studied for their ability to block the "funny" If current channel in cardiac tissues. This inhibition could be beneficial in treating conditions like stable angina and atrial fibrillation by regulating heart rhythm .

- Anticancer Activity : The structural analogs of tetrahydroisoquinoline have shown promise as matrix metalloproteinase inhibitors. These enzymes play a crucial role in cancer metastasis; thus, inhibiting them could prevent tumor spread and enhance the efficacy of existing cancer therapies .

- Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline structures have been investigated for their neuroprotective properties. They may exhibit antioxidant activity and modulate neuroinflammatory responses, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Cardiovascular Diseases

The ability of this compound to modulate cardiac ion channels suggests its application in developing drugs aimed at managing cardiovascular diseases. Studies have shown that related compounds can effectively reduce heart rate and improve myocardial oxygen consumption .

Cancer Treatment

Due to its potential as a matrix metalloproteinase inhibitor, this compound can be explored in the context of cancer treatment. The inhibition of these enzymes can lead to decreased tumor invasiveness and metastasis .

Case Studies

- Cardiac Ion Channel Inhibition : A study identified a tetrahydroquinoline analog that effectively blocked Epac activation in vitro. This finding supports the potential use of similar compounds in developing therapeutic agents for heart conditions .

- Matrix Metalloproteinase Inhibition : Research on tetrahydroisoquinoline derivatives demonstrated significant inhibition of matrix metalloproteinases in preclinical models. Such findings highlight the relevance of these compounds in cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Thiomorpholine-4-Carbonyl Analog (BK85678)

The compound 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one (BK85678) shares the indolizinone core and methoxy group but replaces the tetrahydroisoquinoline-2-carbonyl group with a thiomorpholine-4-carbonyl moiety. Key differences include:

- Molecular Weight: BK85678 (294.37 g/mol) is lighter than the target compound due to the sulfur-containing thiomorpholine group versus the larger tetrahydroisoquinoline .

- Electronic Effects: The sulfur atom in thiomorpholine may increase lipophilicity and alter hydrogen-bonding capacity compared to the nitrogen-rich tetrahydroisoquinoline .

- Biological Implications: The tetrahydroisoquinoline group’s aromaticity could enhance π-π stacking interactions in protein binding, whereas thiomorpholine’s flexibility might favor different conformational adaptations .

Hydroxy and Carboxylate Derivatives

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate () replaces the methoxy and tetrahydroisoquinoline groups with a hydroxy group and carboxylate ester. This substitution increases polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

Isoquinoline-Based Analogs

Compounds such as Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate () share the methoxy-substituted isoquinoline motif but lack the indolizinone core. Key contrasts include:

- Functional Groups : The ester group in these analogs may confer higher metabolic instability compared to the amide linkage in the target compound .

- Physicochemical Properties: Chloro or trifluoromethyl substituents on similar isoquinoline esters () typically increase melting points and alter NMR chemical shifts due to electron-withdrawing effects .

Imidazole Derivatives with Tetrahydroisoquinoline Moieties

Compounds like 4-[(1,2,3,4-tetrahydroisoquinolinyl)carbonyl]-1H-imidazole () feature the same tetrahydroisoquinoline-2-carbonyl group but are linked to an imidazole ring. The imidazole’s smaller size and higher aromaticity may reduce steric hindrance in binding interactions compared to the indolizinone core .

Data Tables

Table 1: Molecular Properties of Key Compounds

Table 2: Substituent Effects on Physicochemical Properties ()

Research Findings and Implications

- BK85678 vs. Target Compound: The thiomorpholine analog’s lower molecular weight and sulfur content may favor different pharmacokinetic profiles, while the target compound’s tetrahydroisoquinoline group could enhance target engagement in CNS applications .

- Methoxy vs. Hydroxy Substitutions : Methoxy groups generally improve metabolic stability over hydroxy groups, as seen in indolizine derivatives (), but reduce solubility .

- Isoquinoline Modifications: Chloro substituents on isoquinoline esters () demonstrate how halogenation can fine-tune melting points and NMR profiles, a strategy applicable to optimizing the target compound’s solid-state properties .

Biological Activity

7-Methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one is a complex organic compound belonging to the class of tetrahydroisoquinolines and indolizines. This compound has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on the synthesis, biological activities, and potential therapeutic applications of this compound.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 2034420-90-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of tetrahydroisoquinoline derivatives. Research has shown that modifications to the tetrahydroisoquinoline scaffold can lead to compounds with enhanced biological properties .

Antiviral Activity

Recent studies have highlighted the antiviral potential of related tetrahydroisoquinoline derivatives. For instance, a series of derivatives were tested against human coronaviruses (HCoV-229E and HCoV-OC43), revealing promising antiviral activities. Compounds similar to this compound exhibited significant inhibition of viral replication while showing lower cytotoxicity compared to standard antiviral agents like chloroquine .

Antitumor Activity

Tetrahydroisoquinoline derivatives have been studied for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .

Other Biological Activities

The compound has also been investigated for:

- Anticonvulsant Effects : Similar compounds have shown efficacy in reducing seizure activity in animal models.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Potential protective effects against neurodegenerative diseases have been noted due to their ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

-

Study on Antiviral Activity :

- Researchers synthesized a series of tetrahydroisoquinoline derivatives and tested them against coronaviruses. The most active compounds showed significant inhibition rates (IC50 values) compared to controls.

- Example data from a study:

Compound IC50 (HCoV-229E) IC50 (HCoV-OC43) SI (Selectivity Index) Avir-7 280 ± 12 100 ± 6 280 Avir-8 515 ± 22 150 ± 5 972

-

Antitumor Studies :

- Various tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated a dose-dependent response with significant tumor reduction observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling the tetrahydroisoquinoline moiety with the indolizine backbone. For example, outlines a similar procedure for methyl 7-chloro-5-oxo-tetrahydroindolizine-8-carboxylate, emphasizing reflux conditions and acetic acid as a catalyst. Optimize purity (>97%) via recrystallization or chromatography, monitoring by HPLC or TLC .

- Key Considerations : Control reaction time and temperature to minimize side products. Use spectroscopic techniques (NMR, IR) for intermediate validation .

Q. How should researchers characterize the structural features of this compound?

- Methodology : Employ a combination of 1H/13C NMR to confirm substituent positions (e.g., methoxy group at C7) and mass spectrometry (HRMS-EI) for molecular weight verification. highlights NMR’s role in resolving vinyl protons and aromatic substituents .

- Advanced Tools : X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., PyMOL) for 3D conformation analysis .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Guidelines : Store in airtight containers at -20°C in dry, inert atmospheres (e.g., nitrogen). Avoid prolonged exposure to light or humidity, as tetrahydroisoquinoline derivatives are prone to oxidation .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of tetrahydroisoquinoline and indolizine moieties?

- Troubleshooting :

- Catalyst Optimization : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to enhance reactivity ().

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

- Kinetic Analysis : Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete acylation) .

Q. How do structural modifications (e.g., fluorination at C7) impact biological activity?

- Design Strategy : demonstrates that fluorine substitution enhances metabolic stability and bioavailability. Synthesize analogs via selective fluorination (e.g., DAST reagent) and compare IC₅₀ values in bioassays .

- Data Interpretation : Correlate electronic effects (Hammett constants) of substituents with receptor binding affinity using QSAR models .

Q. What analytical approaches resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Resolution Workflow :

Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups).

2D NMR : Employ COSY and HSQC to assign coupled protons and carbon environments ().

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian software) .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or neuroprotective agent?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.